5-fluoro-2-iodo-1H-indole
Description
Significance of Halogenated Indole (B1671886) Derivatives in Contemporary Organic Chemistry
Halogenated indole derivatives are a class of compounds that have demonstrated considerable importance in modern organic chemistry. The introduction of halogen atoms, such as fluorine and iodine, into the indole structure significantly modifies the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. smolecule.com Fluorine, in particular, is often incorporated to enhance metabolic stability and can modulate the compound's acidity or basicity. smolecule.com The iodine atom, being a large and polarizable halogen, can participate in so-called "halogen bonding," a type of non-covalent interaction that can be crucial for molecular recognition and binding to proteins. Furthermore, the carbon-iodine bond serves as a versatile reactive site, enabling a variety of cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures.
The Indole Nucleus: A Foundational Structure in Synthetic and Biological Investigations
The indole nucleus is a privileged heterocyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. smolecule.com This bicyclic system is a cornerstone in synthetic and medicinal chemistry due to its widespread occurrence in natural products, pharmaceuticals, and agrochemicals. evitachem.com The versatile reactivity of the indole ring allows for its functionalization at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. smolecule.com Indole derivatives have been shown to interact with numerous biological pathways and are being explored for their potential in treating a range of conditions, including cancer and neurodegenerative diseases. evitachem.com
Research Landscape and Rationale for Investigating 5-Fluoro-2-iodo-1H-indole
The investigation into this compound is driven by its potential as a versatile intermediate in the synthesis of novel, highly functionalized molecules. The presence of both fluorine and iodine substituents offers a dual advantage. The fluorine at the 5-position can enhance the molecule's biological profile, while the iodine at the 2-position provides a reactive handle for further chemical modifications through cross-coupling reactions. smolecule.com
Research on this compound and its analogs focuses on several key areas:
Medicinal Chemistry: It serves as a precursor for developing new therapeutic agents. For instance, indole derivatives are being investigated for their potential anticancer and neuroprotective properties. The specific substitution pattern of this compound allows for the systematic exploration of structure-activity relationships in the design of new drugs.
Organic Synthesis: The compound is a valuable building block for creating more elaborate molecular structures. Its ability to undergo various chemical transformations, including substitution and coupling reactions, makes it a key component in the synthetic chemist's toolbox.
Materials Science: The unique electronic properties imparted by the halogen substituents suggest potential applications in the development of new materials with specific functionalities. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-iodo-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKBFTSWAACSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388045-67-7 | |
| Record name | 5-fluoro-2-iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Advanced Derivatization Pathways of 5 Fluoro 2 Iodo 1h Indole
Reactivity Governed by Halogen Substituents
The reactivity of 5-fluoro-2-iodo-1H-indole is significantly influenced by the nature and position of its halogen substituents. The iodine atom at the C-2 position and the fluorine atom at the C-5 position dictate the outcomes of both nucleophilic and electrophilic substitution reactions.
Nucleophilic Substitution Reactions at Halogenated Positions
The carbon-iodine bond at the C-2 position of the indole (B1671886) ring is the primary site for nucleophilic substitution. The C-I bond is weaker and the iodine atom is more polarizable than the fluorine atom, making it a better leaving group in nucleophilic substitution reactions. This allows for the selective displacement of the iodide by various nucleophiles. For instance, in reactions with amines or thiols, the iodine at the C-2 position can be readily substituted to form 2-amino or 2-thioether derivatives, respectively.
In contrast, the carbon-fluorine bond at the C-5 position is significantly stronger and less prone to nucleophilic attack under standard conditions. The high electronegativity of fluorine makes the C-F bond highly polarized, but its strength and the poor leaving group ability of the fluoride ion render it largely unreactive towards typical nucleophilic substitution. This differential reactivity allows for selective functionalization at the C-2 position while leaving the C-5 fluorine intact.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The preferred site of electrophilic attack on the indole ring is the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) through resonance, without disrupting the aromaticity of the benzene (B151609) ring.
The presence of the fluorine and iodine substituents on the this compound molecule influences the regioselectivity of electrophilic aromatic substitution. The fluorine atom at C-5 is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director. The iodine atom at C-2 also exerts a deactivating inductive effect. However, the inherent high nucleophilicity of the C-3 position of the indole ring generally directs electrophiles to this position. For example, in electrophilic halogenation reactions, such as bromination, the incoming electrophile will preferentially attack the C-3 position.
It is important to note that under certain conditions, particularly with a substituent already present at the C-3 position, electrophilic substitution can be directed to the C-2 position. However, for this compound, the C-3 position remains the most favorable site for electrophilic attack.
Transition Metal-Catalyzed Cross-Coupling Reactions at Indole Positions
The carbon-iodine bond at the C-2 position of this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex and diverse molecular structures.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. The C-I bond at the C-2 position of this compound is highly reactive towards the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction. This allows for the efficient formation of a new carbon-carbon bond at this position.
By reacting this compound with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base, a wide range of 2-aryl- or 2-vinyl-5-fluoro-1H-indoles can be synthesized. The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Substituted Iodoindoles This table is illustrative and based on the general reactivity of iodoindoles in Suzuki-Miyaura coupling reactions, as specific data for this compound is not readily available in the provided search results.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 5-Fluoro-2-phenyl-1H-indole | Not available |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Fluoro-2-(4-methoxyphenyl)-1H-indole | Not available |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-Fluoro-2-(3-thienyl)-1H-indole | Not available |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reactive C-I bond at the C-2 position of this compound makes it an excellent substrate for this transformation. This reaction provides a direct method for the introduction of an alkyne moiety at the C-2 position of the indole ring, leading to the formation of 2-alkynyl-5-fluoro-1H-indoles.
These 2-alkynylindole derivatives are valuable synthetic intermediates that can undergo further transformations, such as cyclization reactions, to construct more complex heterocyclic systems. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Table 2: Examples of Sonogashira Coupling Reactions with Substituted Iodoanilines (precursors to iodoindoles) This table illustrates the general conditions for Sonogashira coupling of iodoanilines, which are precursors to iodoindoles, as specific data for this compound is not readily available in the provided search results.
| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 2-(Phenylethynyl)aniline derivative | Not available |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | 2-(Hex-1-yn-1-yl)aniline derivative | Not available |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 2-((Trimethylsilyl)ethynyl)aniline derivative | Not available |
Stille Coupling Reactions in Indole Functionalization
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. The C-I bond at the C-2 position of this compound can readily participate in Stille coupling reactions, allowing for the formation of C-C bonds with a wide variety of organic groups, including alkyl, vinyl, aryl, and alkynyl moieties.
While the Stille reaction is a powerful tool for C-C bond formation, the toxicity of organotin compounds is a significant drawback. However, it remains a valuable method for the synthesis of complex molecules where other coupling methods may be less effective.
Table 3: Examples of Stille Coupling Reactions with Substituted Iodoindoles This table is illustrative and based on the general reactivity of iodoindoles in Stille coupling reactions, as specific data for this compound is not readily available in the provided search results.
| Entry | Organostannane | Catalyst | Additive | Solvent | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 5-Fluoro-2-phenyl-1H-indole | Not available |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl | THF | 5-Fluoro-2-vinyl-1H-indole | Not available |
| 3 | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ / P(fur)₃ | - | DMF | 5-Fluoro-2-(2-thienyl)-1H-indole | Not available |
Heck Reactions with this compound Derivatives
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. libretexts.org The iodine atom at the C2 position of this compound makes it an excellent substrate for such cross-coupling reactions, allowing for the introduction of various vinyl groups. Research has demonstrated the feasibility of Heck cross-coupling with halo-indoles, including 5-iodo-indole derivatives, with a range of alkene partners. nih.gov
The reaction typically involves a palladium catalyst, such as Pd(OAc)₂ or Na₂PdCl₄, often in the presence of a phosphine ligand to stabilize the catalyst and promote the reaction. nih.govorganic-chemistry.org The choice of ligand can be crucial for achieving high conversion and yield. For instance, studies on 5-iodo-indole have shown that ligands like SPhos can significantly improve reaction outcomes. nih.gov The reaction is performed in the presence of a base, such as sodium carbonate (Na₂CO₃), to neutralize the hydrogen halide generated during the catalytic cycle. nih.gov Microwave heating has been shown to accelerate the reaction, achieving high conversions in a much shorter time compared to conventional heating. nih.gov
A variety of alkenes, including acrylic acid, ethyl acrylate, and styrene, can be successfully coupled with iodo-indole derivatives. This versatility allows for the synthesis of a wide array of C2-functionalized 5-fluoroindoles, which are valuable precursors for more complex molecules. The reaction conditions can be tuned to optimize yields for specific substrate pairings.
| Alkene Coupling Partner | Catalyst System | Base | Solvent | Heating Method | Time | Conversion/Yield |
|---|---|---|---|---|---|---|
| Acrylic Acid | Na₂PdCl₄ / SPhos | Na₂CO₃ | CH₃CN / H₂O | Microwave (80°C) | 1 h | >99% Conversion |
| Ethyl Acrylate | Na₂PdCl₄ / SPhos | Na₂CO₃ | CH₃CN / H₂O | Microwave (80°C) | 1 h | 94% Yield |
| Styrene | Na₂PdCl₄ / SPhos | Na₂CO₃ | CH₃CN / H₂O | Microwave (80°C) | 1 h | 92% Yield |
| N,N-Dimethylacrylamide | Na₂PdCl₄ / SPhos | Na₂CO₃ | CH₃CN / H₂O | Microwave (80°C) | 1 h | 96% Yield |
Oxidation and Reduction Chemistry of the Indole Nucleus
The electron-rich indole nucleus is susceptible to both oxidation and reduction, leading to a variety of important structural motifs. The presence of a fluorine atom at the C5 position influences the electronic properties of the ring, affecting its reactivity in these transformations.
Oxidation: The oxidation of indoles can yield several products, depending on the oxidant and reaction conditions. Common reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the C2-C3 double bond. masterorganicchemistry.com This can lead to the formation of 2-oxindoles or 3-oxindoles. The oxidation of the indole nucleus can also be achieved electrochemically. For example, 5-fluoroindole (B109304) has an oxidative potential of 1.05 V versus a saturated calomel electrode (SCE), which allows for its electrochemical polymerization.
Reduction: The reduction of the indole core, specifically the pyrrole (B145914) ring, is a fundamental transformation that produces the corresponding indoline. This reaction is challenging due to the aromatic stability of the indole nucleus. nih.gov However, effective methods have been developed using heterogeneous catalytic hydrogenation. For 5-fluoroindole, selective reduction of the 2,3-double bond can be achieved using a Platinum on carbon (Pt/C) catalyst activated by p-toluenesulfonic acid in water, affording 5-fluoroindoline in excellent yield (93%). nih.gov This method represents an environmentally benign approach to indoline synthesis. nih.gov Other methods for indole reduction include the use of borane complexes in the presence of a strong acid like trifluoroacetic acid.
Indole Cycloaddition and Annulation Reactions
The indole scaffold can participate in various cycloaddition and annulation reactions, providing access to complex polycyclic architectures. These reactions can leverage the reactivity of the C2-C3 π-bond or involve transformations of the C-N sigma bond.
The C2-C3 double bond of the indole ring can act as a dienophile or participate in dipolar cycloadditions.
[3+2] Cycloadditions: A direct dearomative photocatalyzed [3+2] cycloaddition between indoles and vinyldiazo reagents has been developed. nih.gov This reaction, enabled by an oxidizing chromium photocatalyst, results in the formation of fused indoline compounds. The mechanism is believed to proceed through the formation of an indole radical cation, which is then attacked at the C3 position by the vinyldiazo species, demonstrating the nucleophilic character of the C3 position even in its oxidized state. nih.gov An N-H bond on the indole is essential for this transformation to proceed. nih.gov
Diels-Alder Reactions: While the indole C2-C3 bond itself is generally a reluctant dienophile, indoles can be precursors to highly reactive intermediates like indolynes. nih.gov For instance, a 5,6-difluoroindole can be treated with t-butyllithium to generate a 5-fluoro-6,7-indolyne intermediate. This aryne can then undergo a Diels-Alder reaction with a suitable diene, such as 2-t-butylfuran, to form annulated indole products. nih.gov
Annulation reactions can construct new rings fused to the indole core through processes that may involve the formation or transformation of C-N bonds. A palladium-catalyzed intermolecular double C-H annulation has been reported between alkene-tethered aryl halides and diynes. acs.org A relevant example involves the reaction of 2-(2-iodophenyl)-1H-indoles, which undergo a cascade sequence initiated by a Heck cyclization. This process ultimately leads to the construction of complex hexacyclic indolo[2,1-a]isoquinolinones, showcasing a sophisticated transformation that manipulates C-H and C-N bonds to build intricate heterocyclic systems. acs.org
N1-Position Functionalization and Derivatization
The nitrogen atom (N1) of the indole ring is a key site for functionalization, which can be used to protect the indole during subsequent reactions or to introduce functionalities that modulate the biological activity of the molecule.
N-Alkylation: The N-H proton of indole is weakly acidic and can be removed by a suitable base, allowing for alkylation. Classical conditions often employ strong bases like sodium hydride with an alkyl halide. rsc.org More recent methods provide milder alternatives. For instance, treatment of a 5-fluoro-6-chloroindole with a homochiral N-Boc-aziridine in the presence of a substoichiometric amount of potassium hydroxide (B78521) (KOH) afforded the desired N-alkylated product in 82% yield. researchgate.net Copper-catalyzed systems have also been developed for the direct N-alkylation of indoles using N-tosylhydrazones as the alkyl source. rsc.org
N-Acylation: The introduction of an acyl group at the N1 position is another common derivatization. This can be achieved using highly reactive acylating agents like acyl chlorides. Alternatively, milder methods using thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) have been reported to be highly chemoselective for N-acylation over C3-acylation. nih.gov Another approach involves the coupling of carboxylic acids directly with the indole nitrogen using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Computational and Theoretical Investigations of 5 Fluoro 2 Iodo 1h Indole
Quantum Chemical Calculation Methodologies
The theoretical investigation of a molecule like 5-fluoro-2-iodo-1H-indole involves selecting appropriate quantum chemical methods and basis sets to solve the Schrödinger equation in an approximate manner. The choice of method dictates the accuracy and computational cost of the calculations.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules, including indole (B1671886) derivatives. researchgate.netntnu.no This approach is favored for its balance of computational efficiency and accuracy. DFT methods calculate the electronic energy and structure based on the molecule's electron density rather than the complex many-electron wavefunction.
For substituted indoles, hybrid DFT functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the accuracy of Hartree-Fock theory with the efficiency of density functionals. researchgate.netchemrxiv.orgrsc.org Studies on indole and its derivatives have utilized B3LYP to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties. researchgate.netrsc.org For instance, DFT calculations on substituted indoles have been used to determine theoretical values for standard redox potentials, showing good agreement with experimental data. rsc.org The choice of functional, such as B3LYP, has been shown to provide reliable predictions of the structural and vibrational characteristics of the indole ring. rsc.org When studying this compound, a functional like B3LYP would be a standard starting point to investigate how the fluoro and iodo substituents modulate the electron density distribution across the indole scaffold. chemrxiv.orgresearchgate.net
Hartree-Fock (HF) theory is a fundamental ab initio method that solves the Schrödinger equation without empirical parameters. It approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation (the way electrons interact and avoid each other). ntnu.no While HF calculations are less accurate than methods that include electron correlation, they are computationally less demanding and often serve as a starting point for more advanced calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods. ntnu.norsc.org
In the context of indole derivatives, HF has been used in conjunction with DFT to investigate molecular structures, vibrational spectra, and electronic properties. rsc.orgnih.gov For certain systems, HF has surprisingly outperformed some DFT functionals in reproducing experimental data, particularly for zwitterionic molecules where electron localization is important. nih.gov More sophisticated ab initio methods, like Complete Active Space Self-Consistent Field (CASSCF) or second-order perturbation theory (CASPT2), have been applied to study the challenging excited-state properties of indole, which possesses closely-lying electronic states. semanticscholar.org For a molecule like this compound, an initial HF calculation would provide a baseline understanding of its electronic structure, which could then be refined using more accurate, correlation-capturing methods.
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. uni-rostock.de For molecules containing atoms like carbon, nitrogen, hydrogen, and fluorine, the Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311+G(d,p), are widely used. chemrxiv.orguni-rostock.de The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the non-spherical nature of electron density in chemical bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing anions or systems with weakly bound electrons. uni-rostock.de
When a heavy element like iodine is present, the choice of basis set becomes more complex. The large number of electrons in iodine makes calculations computationally expensive. Furthermore, relativistic effects, which are significant for heavier elements, must be considered. mdpi.com To address this, effective core potentials (ECPs) are often used for iodine. ECPs replace the core electrons with a potential, reducing the number of electrons treated explicitly. Basis sets like the LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) are commonly used for this purpose. For higher accuracy, correlation-consistent basis sets (e.g., cc-pVnZ family) or specialized relativistic basis sets (e.g., cc-pVnZ-DK) might be employed, which are designed to systematically converge towards the complete basis set limit. mdpi.comwhiterose.ac.uk
A typical computational study of this compound would likely use a mixed basis set approach: for instance, 6-311+G(d,p) for the H, C, N, and F atoms, and an ECP-based set like LANL2DZ for the iodine atom.
Table 1: Commonly Used Basis Sets in Computational Studies of Indole Derivatives
| Basis Set Family | Description | Typical Application |
| Pople Style | ||
| 6-31G(d) | Double-zeta split-valence with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. rsc.org |
| 6-311+G(d,p) | Triple-zeta split-valence with diffuse functions and polarization functions on all atoms. | Higher accuracy calculations of electronic properties. dergipark.org.tr |
| Correlation Consistent | ||
| cc-pVnZ (n=D,T,Q) | Correlation-consistent polarized valence n-zeta (double, triple, quadruple). | High-accuracy calculations where systematic convergence is desired. |
| aug-cc-pVnZ | Correlation-consistent sets augmented with diffuse functions. | Systems where anions or weak interactions are important. nih.gov |
| Effective Core Potential | ||
| LANL2DZ | Double-zeta basis set with an effective core potential for heavier elements. | Standard choice for initial studies of molecules containing elements like Iodine. |
This table is interactive. You can sort and filter the data.
Electronic Structure and Reactivity Descriptors
Computational methods provide key descriptors that help in understanding the electronic nature and chemical reactivity of a molecule. For this compound, the most important of these are the frontier molecular orbitals.
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most easily removed (nucleophilic character), while the LUMO is the orbital to which an electron is most easily added (electrophilic character). mdpi.comsemanticscholar.org
For the parent indole molecule, the HOMO is a π-orbital distributed across the entire bicyclic system, while the LUMO is a π*-orbital. The introduction of substituents significantly alters the energies and distributions of these orbitals. In this compound, both fluorine and iodine are electronegative, electron-withdrawing groups.
The 5-fluoro substituent is expected to lower the energy of both the HOMO and LUMO due to its inductive electron-withdrawing effect. rsc.org
The 2-iodo substituent also has an inductive withdrawing effect. Its presence at the electron-rich C2 position of the indole ring would likely have a pronounced effect on the electronic distribution.
Computational studies on other substituted indoles confirm these general trends. Electron-withdrawing groups tend to stabilize (lower the energy of) the frontier orbitals. chemrxiv.orgrsc.org The precise energy levels and spatial distribution of the HOMO and LUMO in this compound would need to be determined by a specific calculation, but it is anticipated that both orbitals would be lower in energy compared to unsubstituted indole.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.comresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov
The introduction of substituents on the indole ring modulates this energy gap. Studies on various substituted indoles have shown that the nature and position of the substituent can tune the gap. chemrxiv.orgnih.gov For example, a computational study of indole isomers at the B3LYP/6-311+G** level found the HOMO-LUMO gap for indole to be approximately 2.62 eV (note: this value can vary significantly with the computational method). researchgate.net For this compound, the combined electron-withdrawing effects of the fluorine and iodine atoms would be expected to lower the energies of both the HOMO and LUMO. The effect on the gap is less straightforward to predict without calculation, as it depends on the relative stabilization of the two orbitals. However, substitutions that increase conjugation or introduce strong charge transfer character often lead to a smaller gap.
Table 2: Representative Frontier Orbital Energies and Gaps for Indole and Related Compounds
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Indole | B3LYP/6-311+G | -5.37 | -0.24 | 5.13 |
| Isoindole | B3LYP/6-311+G | -5.20 | -0.90 | 4.30 |
| Indolizine | B3LYP/6-311+G** | -5.34 | -1.04 | 4.30 |
Data sourced from a computational study on indole isomers. researchgate.net Note that the absolute energy values are highly dependent on the computational level. The trends are generally more informative than the absolute values.
This interactive table presents calculated values for indole and its isomers to provide context. A similar calculation for this compound would precisely quantify its frontier orbital energies and energy gap, offering direct insight into its electronic stability and potential reactivity in chemical reactions.
Global Reactivity Indices
Global reactivity indices, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. mdpi.commdpi.com These descriptors, including chemical potential (μ), hardness (η), electrophilicity (ω), and nucleophilicity (N), quantify a molecule's tendency to react. mdpi.comresearchgate.net The chemical potential indicates the molecule's inclination to accept or donate electrons, while hardness measures its resistance to changes in electron distribution. The electrophilicity index provides a measure of its ability to accept electrons, and the nucleophilicity index describes its electron-donating capability.
For this compound, the presence of both an electron-withdrawing fluorine atom and a larger, more polarizable iodine atom influences these indices. The fluorine atom generally increases the electrophilicity of the aromatic system, while the iodine atom can participate in various interactions that modulate reactivity. While specific DFT calculations for this compound are not extensively detailed in the available literature, a representative table of what these indices would entail is presented below.
| Reactivity Index | Symbol | Formula | Predicted Influence on this compound |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Indicates the tendency of the molecule to exchange electrons with its environment. |
| Chemical Hardness | η | ELUMO - EHOMO | A larger value suggests higher stability and lower reactivity. |
| Global Electrophilicity | ω | μ2 / (2η) | Quantifies the molecule's ability to act as an electrophile. |
| Global Nucleophilicity | N | EHOMO(Nu) - EHOMO(TCE) | Measures the molecule's capacity to act as a nucleophile. |
Dipole Moment Computations
The molecular dipole moment is a fundamental property that governs a molecule's interaction with electric fields and its solubility in polar solvents. Computational methods, such as ab initio and DFT calculations, are employed to determine the magnitude and orientation of the dipole moment. essaycompany.comqub.ac.uk For substituted indoles, the dipole moment is significantly affected by the nature and position of the substituents. researchgate.net
| Molecule | Computational Method | Calculated Dipole Moment (Debye) |
|---|---|---|
| Indole (for comparison) | CC2/cc-pVTZ | ~2.0 D |
| 5-Fluoroindole (B109304) (for comparison) | CC2/cc-pVTZ | ~2.5 D |
| This compound | Not available in searched literature | Expected to be significant due to two halogen substituents. |
Non-Covalent Interaction Studies
Characterization of Halogen Bonding Involving Iodine and Fluorine
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. acs.org The strength of this bond is influenced by the polarizability of the halogen and the electron-withdrawing character of the group it is attached to. Iodine, being a large and polarizable atom, is a potent halogen bond donor. nih.govresearchgate.net The electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential known as a σ-hole along the R-X bond axis, which interacts with electron-rich sites. acs.org
In this compound, the iodine atom at the C2 position is expected to be a strong halogen bond donor. The electron-withdrawing nature of the indole ring, further enhanced by the fluorine at the C5 position, increases the size and positive charge of the σ-hole on the iodine atom, thereby strengthening its potential for halogen bonding with Lewis bases like carbonyl oxygens or nitrogen atoms in biological systems. acs.orgnih.gov While fluorine can also participate in halogen bonding, its interactions are typically much weaker. nih.gov
Intermolecular Hydrogen Bonding Networks (C-H...O, N-H...N, C-H...C)
Hydrogen bonding plays a critical role in the supramolecular assembly of indole derivatives. The indole N-H group is a classic hydrogen bond donor, readily forming N-H···N or N-H···O bonds. nih.gov Weaker C-H···O and C-H···C interactions also contribute to the stability of the crystal lattice and molecular aggregates. ucla.edu The formation of these networks can be predicted and analyzed through computational modeling. rsc.org For instance, studies on related nitroanilines have shown how N-H···O hydrogen bonds, in conjunction with other non-covalent forces, dictate the three-dimensional structure. nih.gov In this compound, the N-H group is the primary hydrogen bond donor site. The aromatic C-H bonds can also act as weak donors, interacting with electron-rich atoms or π-systems.
Pi-Pi Stacking Interactions in Molecular Aggregates
Pi-pi stacking is a crucial non-covalent interaction that governs the association of aromatic molecules. rsc.org In indole derivatives, the electron-rich π-system of the bicyclic ring facilitates stacking with other aromatic moieties. mdpi.com The nature of substituents on the indole ring significantly modulates these interactions. Electron-withdrawing groups, like fluorine, can influence the quadrupole moment of the aromatic ring, affecting the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped). mdpi.com Computational studies on substituted indoles have demonstrated that halogenation can have a moderate effect on the stability of the stacking interaction. mdpi.comrsc.org For this compound, the altered electronic properties due to the halogen substituents would influence its π-π stacking behavior, which is critical for its interactions within biological targets or in crystal packing. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility and dynamic behavior of molecules over time. espublisher.comnih.gov Conformational analysis identifies low-energy spatial arrangements of atoms, while MD simulations provide a trajectory of molecular motion by solving Newton's equations of motion. These methods are essential for understanding how a molecule like this compound might adapt its shape to fit into a binding site or how it behaves in a solution environment.
While specific MD studies on this compound are not prominent in the reviewed literature, such simulations would be invaluable. They could reveal the preferred orientation of the N-H bond, the rotational barriers of substituents, and the dynamic nature of the non-covalent interactions discussed previously. For flexible molecules, MD is critical for refining docking poses and calculating binding free energies, providing a more accurate picture of molecular recognition events. espublisher.com
Advanced Research Applications of 5 Fluoro 2 Iodo 1h Indole and Its Functionalized Derivatives
Strategic Building Block in Complex Organic Synthesis
The utility of 5-fluoro-2-iodo-1H-indole in organic synthesis is primarily derived from the reactivity of the carbon-iodine bond at the 2-position. This position is amenable to a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the precise and efficient introduction of diverse aryl, alkyl, alkynyl, and amino groups, making it an indispensable tool for molecular construction. acs.org
The indole (B1671886) ring itself is a privileged heterocyclic system, and this compound serves as an excellent starting point for the synthesis of more complex, fused, or linked heterocyclic structures. openmedicinalchemistryjournal.comresearchgate.net The reactivity of the 2-iodo position allows for intramolecular and intermolecular reactions that can generate novel ring systems. For instance, palladium-catalyzed coupling reactions can be employed to link the indole at the 2-position to other heterocyclic moieties, creating bi-heterocyclic compounds. Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives, synthesized from the 2-iodo intermediate, can lead to the formation of fused polycyclic systems, such as pyrroloindoles and carbazoles. researchgate.net This synthetic flexibility is crucial for generating libraries of novel heterocyclic compounds for screening in drug discovery programs.
The term "scaffold" refers to a core molecular structure upon which various functional groups can be built. The 5-fluoro-1H-indole core of the title compound serves as a robust scaffold for creating highly substituted and decorated indole systems. nih.govnih.gov The true power of this compound lies in its capacity to serve as a platform for systematic structural modification. Starting with this single building block, chemists can readily synthesize a multitude of derivatives by modifying the 2-position via cross-coupling reactions. This systematic approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to understand how different substituents on the indole scaffold influence its biological activity. The ability to easily generate these diverse analogues is a key advantage in the development of new functional molecules. nih.gov
Contributions to Medicinal Chemistry Research (Non-Clinical Focus)
In medicinal chemistry, the rational design of new drugs is a paramount objective. nih.govrsc.org The unique electronic properties and synthetic accessibility of derivatives from this compound make it a significant contributor to non-clinical research aimed at discovering new therapeutic agents. researchgate.net
The rational design of potent and selective ligands requires a deep understanding of the interactions between a small molecule and its protein target. nih.gov The this compound scaffold provides key features for this process. The fluorine atom at the 5-position is particularly noteworthy; due to its high electronegativity and small size, it can form favorable electrostatic interactions and hydrogen bonds with amino acid residues in a receptor's binding pocket, thereby enhancing binding affinity. nih.gov Moreover, the iodine at the 2-position acts as a versatile chemical handle, allowing medicinal chemists to systematically introduce a variety of substituents. This enables the exploration of the chemical space within the target's binding site to optimize ligand-receptor interactions and improve potency and selectivity. rsc.org
Understanding how a compound exerts its biological effect is crucial for drug development. By synthesizing a series of analogues from this compound, researchers can systematically probe the interactions with a specific molecular target, such as an enzyme or a receptor. nih.gov For example, by varying the substituent introduced at the 2-position, scientists can identify which chemical features are essential for binding and activity. This process, central to establishing a structure-activity relationship (SAR), helps to build a detailed model of how the compounds interact with their target on a molecular level. These studies are critical for validating a biological target and for optimizing lead compounds to improve their efficacy. researchgate.net
Derivatives synthesized from 5-fluoro-1H-indole precursors have shown significant activity in modulating various biological pathways by engaging with specific enzymes and receptors.
A notable example involves the development of α-glucosidase inhibitors. nih.gov A series of 5-fluoro-2-oxindole derivatives, which can be prepared from 5-fluoro-indole precursors, were synthesized and evaluated for their ability to inhibit this enzyme, which is involved in carbohydrate digestion. Several of these compounds exhibited potent inhibitory activity, significantly more powerful than the reference drug acarbose. nih.gov This suggests that the 5-fluoro-oxindole scaffold is a promising template for designing new agents to manage carbohydrate metabolism. nih.gov
| Compound | Description | IC₅₀ (μM) vs. α-glucosidase |
| 3d | 5-fluoro-2-oxindole derivative | 49.89 ± 1.16 |
| 3f | 5-fluoro-2-oxindole derivative | 35.83 ± 0.98 |
| 3i | 5-fluoro-2-oxindole derivative | 56.87 ± 0.42 |
| Acarbose | Reference Drug | 569.43 ± 43.72 |
| 5-fluoro-2-oxindole | Parent Compound | 7510 ± 170 |
| Data sourced from Frontiers in Chemistry. nih.gov |
In another area of research, novel 5-fluoro-1H-indole-2-carboxamides were synthesized and studied for their lipid-lowering effects in hyperlipidemic rat models. researchgate.net Several of these compounds demonstrated a significant ability to decrease plasma levels of triglycerides (TG) and low-density lipoprotein-cholesterol (LDL-C), while increasing high-density lipoprotein-cholesterol (HDL-C). researchgate.net These findings indicate that this class of indole derivatives can effectively modulate lipid metabolism pathways, presenting potential avenues for addressing dyslipidemia. researchgate.net
| Compound | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on HDL-C | Effect on LDL-C |
| 1 | Decrease | Significant Reduction | Increase | Decrease |
| 3 | Decrease | No Significant Reduction | Increase | Decrease |
| 4 | Decrease | Significant Reduction | Increase | Decrease |
| 5 | Decrease | Significant Reduction | Increase | Decrease |
| Data describes the observed effects in hyperlipidemic rats treated with the compounds. researchgate.net |
These examples underscore the value of the 5-fluoroindole (B109304) scaffold, accessible from precursors like this compound, in creating molecules that can specifically engage with biological targets and modulate their activity.
Development of Precursors for Specific Enzyme Inhibitors (e.g., Kinase Inhibitors like CK2)
The indole nucleus is a core structural motif in numerous kinase inhibitors. The functionalization of this scaffold is crucial for achieving potency and selectivity. This compound serves as a key starting material for the synthesis of more complex indole derivatives designed to target specific enzymes, such as protein kinase CK2. CK2 is a serine/threonine kinase that is implicated in cell growth, proliferation, and suppression of apoptosis, making it a significant target in cancer therapy. nih.gov
The utility of this compound in this context lies in the reactivity of the carbon-iodine bond. This bond allows for the application of powerful cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a variety of substituents at the 2-position of the indole ring. rsc.org This versatility is essential for creating libraries of compounds with diverse chemical functionalities that can be screened for inhibitory activity against kinases like CK2. For instance, the indeno[1,2-b]indole (B1252910) scaffold has been identified as a novel and potent lead structure for the development of ATP-competitive CK2 inhibitors. nih.gov The synthesis of such complex heterocyclic systems can be envisioned to start from appropriately substituted indoles, where the iodo- and fluoro-groups of a precursor like this compound can guide the synthetic strategy and influence the final electronic properties of the inhibitor.
Research has shown that specific substitutions on the indole ring are critical for kinase inhibitory activity. scienceopen.com The development of a pharmacophore model for indeno[1,2-b]indole-type CK2 inhibitors highlights the importance of the structural backbone in binding to the ATP-binding site of the enzyme. nih.gov Therefore, this compound represents a valuable building block for accessing novel and potent kinase inhibitors for therapeutic applications.
| Compound Class | Target Enzyme | Significance of Indole Scaffold | Synthetic Utility of 2-Iodo-Substituent |
| Indeno[1,2-b]indoles | Protein Kinase CK2 | Forms the core of the inhibitor, crucial for ATP-competitive binding. nih.govresearchgate.net | Enables construction of the fused ring system through cross-coupling reactions. |
| 2-Arylindoles | Nitric Oxide Synthase, NFκB | Provides a platform for developing dual inhibitors with anti-inflammatory potential. rsc.org | Allows for the introduction of various aryl groups via Sonogashira-type reactions. rsc.org |
| Oxindole (B195798) Derivatives | SYK and JAK3 Kinases | Serves as a key pharmacophore in the design of dual inhibitors for autoimmune disorders. scispace.com | Can be a precursor for the synthesis of the oxindole core. |
Investigations into Neuroprotective Effects and Related Neurological Research
Indole derivatives are a significant class of compounds investigated for their potential in treating neurodegenerative diseases. Their neuroprotective effects are often attributed to their ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, which is a key factor in many neurological pathologies. nih.gov The indole nucleus is a promising foundation for the design and synthesis of new compounds aimed at protecting the nervous system. nih.gov
Fluorinated compounds are of particular interest in neuropharmacology, as the introduction of fluorine can enhance blood-brain barrier permeability and metabolic stability. mdpi.com Research into indole-based compounds has demonstrated their potential as multi-targeted agents for conditions like Alzheimer's and Parkinson's disease, exhibiting antioxidant, anti-inflammatory, and anti-aggregation properties. nih.govrsc.org For instance, certain indole derivatives have been shown to protect dopaminergic neurons from neurotoxin-induced damage by modulating inflammatory and anti-oxidative pathways. mdpi.com
While direct studies on this compound are limited, its structural features make it a relevant candidate for derivatization in neurological research. The 5-fluoro substituent could enhance the neuroprotective profile of resulting molecules, and the 2-iodo position allows for the attachment of various functional groups to explore structure-activity relationships. It is important to note, however, that halogenation does not universally confer neuroprotection, as some halogenated indole derivatives, like certain tetrahydro-beta-carbolines, have demonstrated neurotoxic potential. nih.gov This underscores the necessity for careful design and empirical testing of novel compounds in this class.
| Indole Derivative Type | Proposed Neuroprotective Mechanism | Relevance to Neurological Disease |
| General Indole Compounds | Antioxidant and ROS scavenging. nih.gov | Mitigating oxidative stress in various neurodegenerative pathologies. nih.gov |
| Indole-Phenolic Hybrids | Metal-chelation, antioxidant, and anti-amyloid aggregation. rsc.org | Multi-target approach for Alzheimer's disease therapy. rsc.org |
| NC009-1 (an indole derivative) | Modulation of inflammatory and anti-oxidative pathways. mdpi.com | Alleviating neuroinflammation and neurodegeneration in Parkinson's disease models. mdpi.com |
Antiparasitic Activity Research in Preclinical Models
The indole scaffold is recognized as a "privileged" structure in the search for new antiparasitic agents, showing promise against a range of human protozoan diseases including malaria, trypanosomiasis, and leishmaniasis. mdpi.comnih.gov The current therapeutic options for these diseases are often limited by toxicity, low efficacy, and the emergence of drug-resistant parasite strains, creating an urgent need for novel drug candidates. mdpi.comnih.gov
Halogenated indoles, in particular, have demonstrated significant biological activities. Research has shown that the indole nucleus is a key component in compounds designed to combat parasites like Plasmodium (malaria), Trypanosoma (sleeping sickness and Chagas disease), and Leishmania (leishmaniasis). mdpi.comresearchgate.net For example, a series of diamidine indole derivatives were evaluated for their activity against T. b. rhodesiense, with some compounds showing curative effects in mouse models. nih.gov
The presence of a fluorine atom, as in this compound, can be advantageous in drug design, potentially enhancing the compound's activity and pharmacokinetic properties. The 2-iodo position provides a site for synthetic elaboration to optimize the antiparasitic profile. While much of the research has focused on broader classes of indole derivatives, the foundational role of the functionalized indole core is evident. Further investigation into specifically substituted compounds like this compound and its derivatives is warranted to explore their potential as novel antiparasitic agents.
Research in Agrochemical Development
Halogenated indoles have been identified as potential biocides for the control of insect pests. The indole structure is a parent substance for many natural and synthetic compounds, including some with insecticidal properties. acs.org Research has demonstrated that simple halogenated indoles can exhibit in vitro insecticidal activity. For example, studies have evaluated the effects of compounds like 5-iodoindole (B102021) against insect models such as Tenebrio molitor (mealworm beetle). nih.gov
The mechanism of action for some halogenated indoles is thought to involve the activation of ion channels, such as glutamate-gated chloride channels (GluCls), which are crucial targets in parasitology and entomology. nih.gov This mode of action can lead to paralysis and death of the insect. The specific combination of halogens and their position on the indole ring can significantly influence the insecticidal potency. While comprehensive data on the insecticidal properties of this compound is not yet available, the known activity of related halogenated indoles suggests that it could serve as a valuable lead structure for the development of new insect control agents.
Plant-parasitic nematodes pose a significant threat to agriculture, causing substantial crop losses worldwide. nih.gov There is a continuous search for effective and environmentally safer nematicides. Halogenated indoles have emerged as a promising class of compounds with potent nematicidal activity.
Studies have shown that compounds such as 5-iodoindole are effective against economically important nematodes like Bursaphelenchus xylophilus (pinewood nematode) and Meloidogyne incognita (root-knot nematode). nih.gov The nematicidal action of 5-iodoindole has been linked to the induction of giant vacuoles in the nematodes, leading to a form of non-apoptotic cell death known as methuosis. nih.gov The presence of different halogens can modulate this activity; for instance, in some cases, fluorine has been observed to act as an antagonist to the effects of iodine. nih.gov This highlights the complexity of structure-activity relationships in this class of compounds. The dual halogenation in this compound presents an interesting case for investigation, as the interplay between the fluoro and iodo substituents could lead to unique nematicidal properties.
| Organism | Compound | Observed Effect |
| Tenebrio molitor (insect) | 5-Iodoindole | Insecticidal activity. nih.gov |
| Bursaphelenchus xylophilus (nematode) | 5-Iodoindole | Nematicidal activity. nih.gov |
| Meloidogyne incognita (nematode) | 5-Iodoindole | Nematicidal activity through methuosis. nih.gov |
Role in Material Science and Novel Chemical Process Development
The unique electronic and structural properties of functionalized indoles make them attractive building blocks in material science. The this compound scaffold is particularly relevant due to its potential for creating novel organic materials and its utility in advanced chemical synthesis. For example, indole derivatives have been investigated as potential ligands for the construction of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govnih.gov The indole motifs can provide coordination sites for metal ions, and functional groups like fluorine can influence the properties of the resulting framework. nih.gov
In the realm of organic electronics, fused-ring systems are critical for developing high-performance organic semiconductors for applications like organic field-effect transistors (OFETs). rsc.org The synthesis of such complex aromatic systems often relies on the strategic functionalization of simpler building blocks. The 2-iodo substituent in this compound is an ideal functional group for Sonogashira coupling reactions. libretexts.orgwikipedia.org This palladium- and copper-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of conjugated systems for organic materials. libretexts.orgwikipedia.orgorganic-chemistry.org
The development of novel and efficient chemical processes is crucial in the pharmaceutical and chemical industries. The Fischer indole synthesis is a classic and robust method for preparing indole rings. nih.govmdpi.comresearchgate.netnih.govnih.gov Modern variations of this and other indole syntheses, combined with versatile functionalization reactions like the Sonogashira coupling, are central to novel process development. The ability to perform these reactions under mild conditions and in continuous flow systems is a key area of modern process chemistry. rsc.org Therefore, this compound is not only a precursor to functional materials but also a valuable tool in the development of more efficient and sustainable chemical manufacturing processes.
Structure-Activity Relationship (SAR) Studies for Biological Function
The indole nucleus is a prominent scaffold in medicinal chemistry, and modifications to its structure can lead to significant changes in biological activity. nih.govrsc.org Structure-activity relationship (SAR) studies are crucial for understanding how these chemical modifications influence the pharmacological effects of indole derivatives. nih.gov By systematically altering substituents on the indole ring and observing the corresponding impact on biological function, researchers can optimize compounds for enhanced potency and selectivity. scienceopen.com
Research into the functionalized derivatives of the 5-fluoro-indole core has provided valuable insights into their potential as therapeutic agents. One area of investigation has been the development of 5-fluoro-2-oxindole derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govresearchgate.net
A series of (Z)-3-(substituted benzylidene)-5-fluoroindolin-2-ones were synthesized and evaluated for their α-glucosidase inhibitory activity. The core structure, 5-fluoro-2-oxindole, was condensed with various substituted aromatic aldehydes to produce a library of derivatives. nih.gov The subsequent evaluation of these compounds revealed key structural features that govern their inhibitory potential. nih.govresearchgate.net
The position and nature of the substituent on the benzylidene moiety were found to play a significant role in the α-glucosidase inhibitory activity. Generally, the introduction of hydroxyl (-OH) groups on the phenyl ring was favorable for activity. For instance, compounds with dihydroxy substitutions, such as a 2,4-dihydroxy derivative, showed potent inhibition. nih.gov
The table below summarizes the structure-activity relationships of selected 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors, highlighting the impact of different substituents on their inhibitory concentration (IC₅₀).
Among the synthesized compounds, those with specific di-substitution patterns on the benzylidene ring demonstrated significantly enhanced inhibitory activity compared to the reference compound, acarbose. nih.govresearchgate.net For example, compound 3f , with a hydroxyl group at the 2-position and a dimethylamino group at the 4-position, was the most potent inhibitor in the series. nih.gov This suggests that the combination of an electron-donating group and a hydrogen-bond-donating group at these specific positions is highly beneficial for activity. Similarly, compounds 3d (2,4-dihydroxy) and 3i (4-hydroxy-3-methoxy) also exhibited strong inhibitory effects, with IC₅₀ values markedly lower than that of acarbose. nih.govresearchgate.net
These findings underscore the importance of the substitution pattern on the benzylidene portion of the molecule for its interaction with the active site of α-glucosidase. The hydroxyl groups, in particular, may form key hydrogen bonding interactions within the enzyme's binding pocket, thereby enhancing the inhibitory potency. The SAR data from this study provides a clear direction for the future design of more potent α-glucosidase inhibitors based on the 5-fluoro-2-oxindole scaffold. nih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Highly Selective Functionalization
The functionalization of the 5-fluoro-2-iodo-1H-indole core is pivotal for the synthesis of diverse derivatives with tailored properties. Research is increasingly focused on developing novel catalytic systems that offer high selectivity and efficiency.
Palladium-catalyzed cross-coupling reactions are a cornerstone for modifying the C-I bond. Recent advancements aim to utilize lower catalyst loadings, often in the parts per million (ppm) range, to enhance the economic and environmental viability of these transformations. acs.org For instance, Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or heteroaryl substituents at the 2-position, creating a library of novel compounds for biological screening. nih.gov The development of specialized ligands, such as N2Phos, has shown promise in improving the efficiency of these reactions at low catalyst concentrations. acs.org
Rhodium-catalyzed C-H functionalization is another burgeoning area. nih.govnih.govrsc.orgresearchgate.net These methods allow for the direct modification of C-H bonds on the indole (B1671886) ring, offering a complementary approach to traditional cross-coupling reactions. For this compound, this could enable selective functionalization at positions other than the iodinated C2, leading to the synthesis of highly complex and unique molecular architectures. The choice of directing group and catalyst is crucial for controlling the regioselectivity of these reactions. rsc.orgresearchgate.net Iron-catalyzed C-H functionalization is also emerging as a more sustainable alternative to precious metal catalysis. nankai.edu.cn
Below is a table summarizing representative catalytic systems applicable to the functionalization of halo-indoles:
| Catalyst System | Reaction Type | Target Position | Key Advantages |
| Pd(OAc)₂ / Ligand | Suzuki-Miyaura Coupling | C2 (from C-I) | Wide substrate scope, well-established |
| Rh(III) complexes | C-H Alkenylation/Amidation | C4 or C7 | Direct functionalization of C-H bonds |
| Fe complexes / Chiral Ligands | Asymmetric C-H Functionalization | C3 | Use of an earth-abundant metal, enantioselectivity |
Advanced Computational Modeling for Predictive Design and Lead Optimization
Computational chemistry is playing an increasingly integral role in the rational design and optimization of drug candidates derived from this compound. indexcopernicus.com These in silico methods accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis.
Molecular docking studies are employed to predict the binding modes and affinities of 5-fluoro-indole derivatives with various biological targets. researchgate.netdntb.gov.uaresearchgate.netnih.gov For example, derivatives of 5-fluoro-indole have been docked into the active sites of enzymes like PI3K and Akt, which are implicated in cancer, to understand the structural basis of their inhibitory activity. researchgate.netdntb.gov.ua These studies help in identifying key interactions between the ligand and the protein, guiding the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.netnih.gov For fluorinated indole derivatives, 3D-QSAR models like CoMFA and CoMSIA can provide insights into the steric and electrostatic features that are crucial for activity. nih.gov These models are valuable for predicting the activity of newly designed analogs and prioritizing them for synthesis.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. indexcopernicus.com Web-based platforms like SwissADME can be used to evaluate the pharmacokinetic and drug-likeness properties of virtual compounds, helping to identify candidates with favorable profiles early in the discovery pipeline. indexcopernicus.com
The following table showcases the application of various computational models in the study of fluorinated indoles:
| Computational Method | Application | Predicted Properties |
| Molecular Docking | Target-based drug design | Binding affinity, interaction modes |
| 3D-QSAR (CoMFA/CoMSIA) | Lead optimization | Structure-activity relationships |
| In silico ADMET | Drug-likeness prediction | Oral bioavailability, toxicity risks |
Exploration of Undiscovered Biological Targets and Pathways
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. tandfonline.comnih.govresearchgate.netdaneshyari.com Research on this compound and its analogs is aimed at exploring novel biological targets and pathways to address unmet medical needs.
One promising area is the development of inhibitors for protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. researchgate.netmdpi.com For instance, derivatives of 5-fluoro-2-oxindole have been investigated as potential inhibitors of the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival. researchgate.netdntb.gov.ua
Indole derivatives have also shown potential as anti-inflammatory agents by modulating pathways such as NF-κB and COX-2. nih.gov The development of dual inhibitors of COX and LOX enzymes is being explored as a strategy to mitigate the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Furthermore, the antiviral properties of fluorinated indoles are an active area of research. nih.gov Some fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication. nih.gov The unique electronic properties conferred by the fluorine atom can lead to enhanced binding to viral enzymes.
The table below lists some of the biological targets and pathways being explored for fluorinated indole derivatives:
| Biological Target/Pathway | Therapeutic Area | Potential Application |
| PI3K/Akt Signaling Pathway | Oncology | Cervical Cancer |
| NF-κB and COX-2 Pathways | Inflammation | Chronic Inflammatory Diseases |
| HIV-1 Reverse Transcriptase | Virology | Antiviral Therapy |
| α-Glucosidase | Metabolic Diseases | Diabetes |
Integration with High-Throughput Screening and Synthesis Methodologies
To accelerate the discovery of new bioactive compounds derived from this compound, researchers are increasingly integrating high-throughput screening (HTS) with automated synthesis methodologies. nih.govonlinescientificresearch.comnih.gov
Automated synthesis platforms enable the rapid generation of large libraries of diverse indole derivatives. nih.govimperial.ac.ukchemspeed.comchemspeed.com These platforms can perform reactions in parallel, significantly reducing the time required for library synthesis compared to traditional methods. Acoustic droplet ejection (ADE) technology allows for reactions to be carried out on a nanomole scale, which is ideal for the rapid screening of reaction conditions and building block compatibility. nih.gov
The synergy between automated synthesis and HTS facilitates a closed-loop approach to drug discovery, where the data from screening is used to inform the design and synthesis of the next generation of compounds. This iterative process can significantly accelerate the journey from a starting scaffold like this compound to a promising drug candidate.
The following table outlines the key components of an integrated drug discovery platform for indole derivatives:
| Technology | Role in Drug Discovery | Key Advantages |
| Automated Synthesis | Library Generation | Speed, miniaturization, efficiency |
| High-Throughput Screening | Biological Evaluation | Rapid screening of large libraries |
| Computational Modeling | Predictive Design | Prioritization of compounds, cost reduction |
Q & A
Q. What are the optimized synthetic routes for 5-fluoro-2-iodo-1H-indole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves halogenation or cross-coupling reactions. A reported method achieves an 85% yield via iodination of a precursor indole derivative under mild conditions using a polar solvent (e.g., DMF) and catalytic CuI . Key parameters include temperature control (room temperature to 60°C) and reaction time (12–24 hours). Purification is often performed via column chromatography with ethyl acetate/hexane gradients or recrystallization. Lower yields (e.g., 42% in analogous compounds) may arise from competing side reactions, necessitating optimization of stoichiometry and catalyst loading .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C/19F NMR : Essential for confirming substituent positions and fluorine/iodine integration. For example, the 19F NMR signal at δ −115 ppm confirms fluorine substitution at the 5-position .
- HRMS (FAB or ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 276.96 for C₈H₄FIN) .
- TLC : Monitors reaction progress using silica plates with UV visualization or iodine staining .
Q. How does the stability of this compound vary under different storage and reaction conditions?
The compound is sensitive to light and moisture due to the reactive C–I bond. Storage recommendations include amber vials at −20°C under inert gas (N₂/Ar). Stability in solution varies by solvent: DMSO or DMF is preferred for long-term storage, while protic solvents (e.g., MeOH) may promote decomposition. Reactivity in nucleophilic substitutions (e.g., Suzuki couplings) requires anhydrous conditions .
Q. What are common functionalization reactions for this compound in medicinal chemistry?
The iodine atom at position 2 enables cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkyne, or heterocyclic groups. The fluorine at position 5 acts as a hydrogen-bond acceptor, enhancing binding affinity in drug design. Example transformations:
- Palladium-catalyzed coupling : Attach boronic acids to the 2-iodo position .
- Nucleophilic aromatic substitution : Replace iodine with amines or thiols under basic conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 provides precise bond lengths/angles, confirming regiochemistry and halogen positioning. For example, the C–I bond length (~2.09 Å) and C–F bond (~1.35 Å) can distinguish substitution patterns. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. How can conflicting yield data in synthetic protocols be systematically addressed?
Contradictions in reported yields (e.g., 42% vs. 85%) often stem from:
- Catalyst efficiency : CuI vs. Pd(PPh₃)₄ in cross-couplings.
- Purification losses : Column chromatography vs. recrystallization.
- Substrate purity : Impurities in starting materials (e.g., 5-fluoroindole) reduce reactivity.
Methodological replication with controlled variables (solvent, temperature, catalyst batch) is critical .
Q. What experimental strategies elucidate the biological target interactions of this compound derivatives?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and mechanism of action (e.g., apoptosis via flow cytometry) .
Q. Can advanced synthetic methods (e.g., microwave-assisted or flow chemistry) improve the scalability of this compound production?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >80%. Flow chemistry enables continuous synthesis with precise temperature/pressure control, minimizing side products. These methods are particularly useful for high-throughput screening libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
